2-Propenamide, N,N-bis((2-methylpropoxy)methyl)-
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Overview
Description
2-Propenamide, N,N-bis((2-methylpropoxy)methyl)-: is a synthetic organic compound with the molecular formula C10H19NO3 It is a derivative of propenamide, characterized by the presence of two 2-methylpropoxy groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- typically involves the reaction of propenamide with 2-methylpropoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound is utilized in the production of specialty chemicals, adhesives, and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Propenamide, N,N’-methylenebis-: This compound has a similar propenamide backbone but features a methylene bridge between two propenamide units.
Propanamide, N-methyl-: A simpler derivative of propenamide with a single methyl group attached to the nitrogen atom.
Uniqueness: 2-Propenamide, N,N-bis((2-methylpropoxy)methyl)- is unique due to the presence of two 2-methylpropoxy groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other propenamide derivatives and contributes to its versatility in various applications.
Properties
CAS No. |
125328-81-6 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
N,N-bis(2-methylpropoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C13H25NO3/c1-6-13(15)14(9-16-7-11(2)3)10-17-8-12(4)5/h6,11-12H,1,7-10H2,2-5H3 |
InChI Key |
SMIVSDFMHSJZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCN(COCC(C)C)C(=O)C=C |
Origin of Product |
United States |
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